molecular formula C17H12BrNO4 B3051151 N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 314272-99-6

N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B3051151
CAS RN: 314272-99-6
M. Wt: 374.2 g/mol
InChI Key: AUCNTMPMUPOSTC-UHFFFAOYSA-N
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Description

“N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a carboxamide group (-CONH2), a methoxy group (-OCH3), a bromophenyl group (C6H4Br), and a chromene group (a heterocyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring). Each of these functional groups contributes to the overall properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl and chromene groups suggests that the compound may have aromatic properties. The carboxamide and methoxy groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide group could make the compound polar and capable of participating in hydrogen bonding. The bromophenyl group could increase the compound’s molecular weight and potentially its boiling point .

Scientific Research Applications

Molecular Structure and Conformation

  • 4-Oxo-N-phenyl-4H-chromene-2-carboxamide Derivatives : Research on similar chromene derivatives like 4-Oxo-N-phenyl-4H-chromene-2-carboxamide revealed details about their crystalline structure and molecular conformations. These compounds exhibit anti-rotamer conformation about the C-N bond and show variations in the orientation of amide O atoms relative to the pyran ring O atoms (Reis et al., 2013).

Reaction Mechanisms

  • Reformatsky Reaction : Studies on the Reformatsky reaction involving 2-Oxo-2H-benzo[f]chromene-3-carboxylic Acid Esters and N-Benzylamide have been carried out. This research contributes to understanding the synthesis pathways of related chromene compounds (Shchepin et al., 2003).

Biological Activity and Applications

  • Antibacterial Effects : Synthesis and study of derivatives like 4-hydroxy-chromen-2-one have shown significant antibacterial activity. This research provides insight into the potential biological applications of related chromene compounds (Behrami & Dobroshi, 2019).
  • GPR35 Agonist : A study on 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid highlighted its role as a potent and selective GPR35 agonist. This provides a basis for exploring the therapeutic potential of similar chromene compounds in targeting G protein-coupled receptors (Thimm et al., 2013).

Synthetic Methods and Characterization

  • Synthesis and Characterization : Research on the synthesis and structural characterization of chromene derivatives, like 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamides, contributes to the understanding of the chemical properties and potential applications of similar compounds (Reis et al., 2014).

Fluorescence Properties

  • Fluorescence Chemosensor : A study on a coumarin-based fluorophore (N-(2-(bis(2-((4-methylphenyl)sulfonamido)ethyl)amino)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide) as a chemosensor for Cu2+ and H2PO4- demonstrated its high selectivity and sensitivity. This research suggests potential applications of related chromene compounds in sensing and detection technologies (Meng et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological targets in the body. Unfortunately, without more information, it’s not possible to predict a specific mechanism of action .

Safety and Hazards

As with any chemical compound, handling “N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Specific hazards would depend on the compound’s reactivity, toxicity, and other properties .

Future Directions

The future directions for studying this compound would depend on its potential applications. For example, if it showed promise as a pharmaceutical compound, future research could involve testing its efficacy and safety in biological models .

properties

IUPAC Name

N-(4-bromophenyl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO4/c1-22-13-6-7-15-10(8-13)9-14(17(21)23-15)16(20)19-12-4-2-11(18)3-5-12/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCNTMPMUPOSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362475
Record name ST50102242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

314272-99-6
Record name ST50102242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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